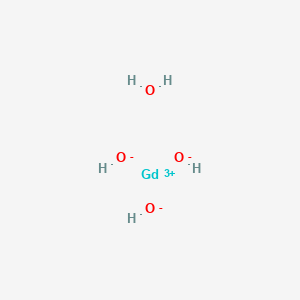
Gadolinium hydroxide (Gd(OH)3), hydrate (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium hydroxide (Gd(OH)3), hydrate (9CI) is a chemical compound with the molecular formula Gd(OH)3·xH2O. It is a rare earth hydroxide that is typically found in a hydrated form. This compound is known for its high purity and is often used in various scientific and industrial applications due to its unique properties .
Synthetic Routes and Reaction Conditions:
Hydrothermal Method: This method involves dissolving gadolinium salts in water and adding sodium hydroxide solution.
Precipitation Method: Gadolinium salts react with sodium hydroxide to form gadolinium hydroxide hydrate precipitate.
Industrial Production Methods: Industrial production of gadolinium hydroxide hydrate typically involves the precipitation method due to its simplicity and efficiency. The reaction is carried out in large reactors where gadolinium salts are mixed with sodium hydroxide under controlled conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: Gadolinium hydroxide can undergo oxidation reactions, especially when exposed to high temperatures.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: Gadolinium hydroxide can undergo substitution reactions where hydroxide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves heating the compound to high temperatures.
Reduction: Requires reducing agents such as hydrogen gas.
Substitution: Involves the use of various anionic reagents under controlled conditions.
Major Products:
Oxidation: Gadolinium oxide-hydroxide (GdOOH) and gadolinium oxide (Gd2O3) when heated to 307°C and higher.
Reduction: Reduced forms of gadolinium compounds.
Substitution: Various gadolinium salts depending on the substituting anion.
作用機序
Target of Action
Gadolinium hydroxide (Gd(OH)3), hydrate (9CI) is a compound that primarily targets the magnetic resonance imaging (MRI) process . It is used as a contrast agent in MRI scans due to its high magnetic moment .
Mode of Action
The compound interacts with the MRI process by enhancing the contrast of the images. When complexed with EDTA ligands, it is used as an injectable contrast agent for MRIs . The gadolinium ion (Gd3+) in the compound interacts with the magnetic field in the MRI, altering the relaxation rates of water protons in the body. This results in a change in the signal intensity and enhances the contrast of the images.
Biochemical Pathways
It is known that the compound plays a role in the mri process by interacting with water protons in the body to enhance image contrast .
Pharmacokinetics
It is generally administered intravenously as a contrast agent for mris . The impact of these properties on the compound’s bioavailability is subject to ongoing research.
Result of Action
The primary result of gadolinium hydroxide’s action is the enhancement of MRI image contrast. This allows for better visualization of body structures and more accurate diagnosis of medical conditions .
Action Environment
The action of gadolinium hydroxide is influenced by various environmental factors. For instance, its efficacy as a contrast agent can be affected by the strength of the magnetic field in the MRI. Additionally, the compound’s stability may be influenced by factors such as temperature and pH .
Safety and Hazards
将来の方向性
While Gadolinium(III) hydroxide itself has no commercial uses, its nanoparticles have gained interest as a coating agent for various anti-inflammatory drugs such as diclofenac, ibuprofen, and naproxen due to their property to be non-cytotoxic . This suggests potential future directions in the field of drug delivery.
科学的研究の応用
Gadolinium hydroxide hydrate has a wide range of applications in scientific research:
類似化合物との比較
Gadolinium hydroxide can be compared with other similar rare earth hydroxides:
- Neodymium hydroxide (Nd(OH)3)
- Europium hydroxide (Eu(OH)3)
- Samarium hydroxide (Sm(OH)3)
- Ytterbium hydroxide (Yb(OH)3)
Uniqueness:
特性
IUPAC Name |
gadolinium(3+);trihydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.4H2O/h;4*1H2/q+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLNUMUBAPCAEW-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[Gd+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100634-91-1 |
Source


|
| Record name | Gadolinium(III) hydroxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
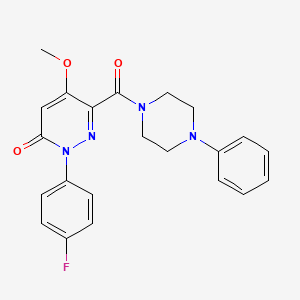
![2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019221.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B3019223.png)
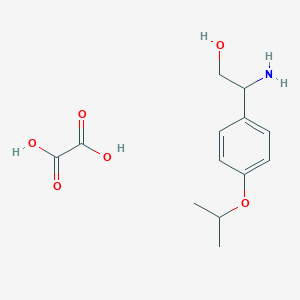
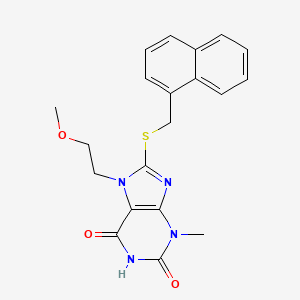
![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)
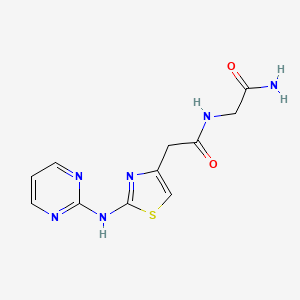
![2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3019231.png)
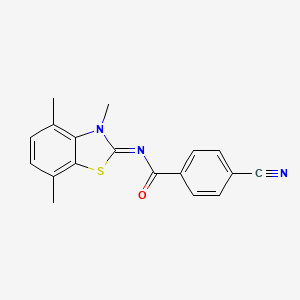
![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B3019234.png)
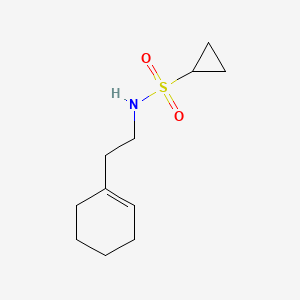
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B3019238.png)
![7-Aminospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019241.png)

